molecular formula C9H12FNO B1386198 N-ethyl-3-fluoro-4-methoxyaniline CAS No. 1096888-06-0

N-ethyl-3-fluoro-4-methoxyaniline

Cat. No.: B1386198
CAS No.: 1096888-06-0
M. Wt: 169.2 g/mol
InChI Key: IKQNUMLXANDMSF-UHFFFAOYSA-N
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Description

N-ethyl-3-fluoro-4-methoxyaniline is an organic compound belonging to the class of anilines. It has the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol . This compound is characterized by the presence of an ethyl group, a fluoro group, and a methoxy group attached to the aniline ring, making it a unique derivative of aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-fluoro-4-methoxyaniline typically involves the nucleophilic substitution of a fluoro group on a benzene ring followed by the introduction of an ethyl group. One common method is the reaction of 3-fluoro-4-methoxyaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-ethyl-3-fluoro-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aniline ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The ethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

  • 3-fluoro-4-methoxyaniline
  • N-ethyl-4-methoxyaniline
  • N-ethyl-3-fluoroaniline

Comparison: N-ethyl-3-fluoro-4-methoxyaniline is unique due to the simultaneous presence of ethyl, fluoro, and methoxy groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds .

Biological Activity

N-ethyl-3-fluoro-4-methoxyaniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound, also known as 3-fluoro-4-methoxyaniline, is characterized by the following chemical properties:

  • Molecular Formula : C₇H₈FNO
  • Appearance : Light beige to yellow-brown crystalline powder
  • Molecular Weight : 155.14 g/mol

The presence of the methoxy group and the fluorine atom significantly influences the compound's electronic properties, enhancing its reactivity and binding affinity to various biological targets .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxy group enhances lipophilicity, which is crucial for cellular uptake and interaction with biological membranes. The fluorine atom can modulate the compound's electronic characteristics, affecting its affinity for molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on aminopeptidase N, which is involved in various physiological processes including peptide hormone regulation .
  • Receptor Modulation : It interacts with metabotropic glutamate receptors (mGluR1), showing potential as an antagonist in pain management therapies.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit promising antiparasitic activity. For instance, modifications to the core structure have led to compounds that demonstrate effective inhibition against Plasmodium falciparum, the causative agent of malaria. A study highlighted that specific structural modifications resulted in increased potency (EC₅₀ values as low as 0.023 μM) against resistant strains of this parasite .

Anticancer Activity

This compound has also shown potential as an anticancer agent. In vitro studies demonstrated cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 5 to 10 nM. Notably, one derivative demonstrated significant tumor size reduction in nude mice xenograft models, indicating its potential for in vivo applications .

Case Studies

  • Antiparasitic Efficacy :
    • A series of modified compounds based on this compound were evaluated for their activity against malaria parasites. The study revealed that the incorporation of specific substituents could enhance both potency and metabolic stability, making them suitable candidates for further development as antimalarial agents .
  • Anticancer Potential :
    • A comprehensive evaluation of a derivative showed that it disrupted microtubule formation in cancer cells, leading to cell cycle arrest in the mitotic phase. This mechanism was confirmed through assays measuring tubulin polymerization and caspase activation, highlighting the compound's capability to circumvent drug resistance mechanisms commonly seen in cancer therapies .

Research Findings and Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism/Cell Line EC₅₀/IC₅₀ Value (μM) Mechanism
AntiparasiticPlasmodium falciparum0.023Inhibition of Na⁺/K⁺ ATPase activity
AnticancerDU145 (Prostate Cancer)5Disruption of microtubule dynamics
AnticancerK562 (Leukemia)10Induction of apoptosis via caspase activation

Properties

IUPAC Name

N-ethyl-3-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNUMLXANDMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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